![molecular formula C11H15N5OS B2895277 3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one CAS No. 1521387-40-5](/img/structure/B2895277.png)
3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one
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Overview
Description
3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which have been found to have a variety of biological activities. In
Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the effectiveness of 1,2,4-triazole derivatives in combating microbial infections. A study synthesizing various triazole and thiadiazole derivatives from 5-amino-2-hydroxybenzoic acid showed significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against A. niger fungi. This illustrates the potential of such compounds, including the specified triazole derivative, in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Antitumor Activity
Another pivotal area of application for triazole derivatives is in antitumor research. A study focused on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains reported the synthesis of compounds with in vitro antitumor activity against several cell lines, suggesting the triazole core structure's potential in developing novel anticancer drugs (Hu, Hou, Xie, & Huang, 2008).
Antineuropathic Activity
Further expanding the therapeutic potential of triazole derivatives, modifications on the amino-3,5-dicyanopyridine core have led to compounds with high affinity for adenosine receptors, exhibiting antineuropathic activity. This indicates a promising avenue for addressing neuropathic pain, with specific derivatives showing efficacy similar to known AR antagonists (Betti et al., 2019).
Surface Activity and Potential as Biologically Active Heterocycles
The synthesis of triazole derivatives has also been shown to produce compounds with potential as surface active agents. This suggests applications not only in medical but also in various industrial fields, highlighting the versatile nature of these compounds (El-Sayed, 2006).
Antifungal Activity
Moreover, triazole derivatives have been synthesized and evaluated as candidate fungicides, displaying promising antifungal activities. This underlines the importance of triazole-based compounds in developing new antifungal agents for agricultural and medical applications (Morzherin, Prokhorova, Musikhin, Glukhareva, & Fan, 2011).
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been designed based on the chemical structures of letrozole, anastrozole, and 4-triazolylflavans, which act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer.
Mode of Action
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Pharmacokinetics
It’s known that these scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
properties
IUPAC Name |
3-(5-amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-6(2)16-10(17)14-15-11(16)18-9-5-4-8(12)7(3)13-9/h4-6H,12H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKBDPCCQAOQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)SC2=NNC(=O)N2C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one |
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